molecular formula C19H22N4O4S2 B2970907 methyl (4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate CAS No. 2034594-87-9

methyl (4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2970907
CAS No.: 2034594-87-9
M. Wt: 434.53
InChI Key: TUSAJYPAINUONS-UHFFFAOYSA-N
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Description

Methyl (4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate (CAS: 2034594-87-9) is a heterocyclic sulfonamide-carbamate hybrid compound with a molecular formula of C₁₉H₂₂N₄O₄S₂ and a molecular weight of 434.5 g/mol . Its structure features a 3,5-dimethylpyrazole moiety linked to a thiophen-3-yl group via an ethyl chain, which is further connected to a sulfamoylphenyl-carbamate ester (Figure 1).

Key structural attributes:

  • Pyrazole core: Known for its role in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability .
  • Thiophene substituent: Enhances lipophilicity and π-π stacking interactions, common in kinase inhibitors .

Properties

IUPAC Name

methyl N-[4-[[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S2/c1-13-10-14(2)23(22-13)18(15-8-9-28-12-15)11-20-29(25,26)17-6-4-16(5-7-17)21-19(24)27-3/h4-10,12,18,20H,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSAJYPAINUONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step-by-Step Synthesis: : The synthesis of methyl (4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate involves a series of meticulously controlled reactions. Each step ensures the integration of different functional groups and the formation of the final structure.

  • Chemical Reactions: : The synthesis generally involves nucleophilic substitution reactions and carbonyl chemistry. Each reaction step is conducted under specific conditions, often requiring precise temperature control and the presence of catalysts.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions is paramount. Efficient industrial methods might include:

  • Continuous Flow Reactors: : These reactors ensure a steady production of the compound, enhancing yield and purity.

  • Scalable Synthesis Techniques: : Using advanced synthesis techniques and robust purification methods.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, altering its functional groups and properties.

  • Reduction: : Reduction reactions may be used to modify or cleave specific bonds within the compound.

  • Substitution: : Common in synthesizing derivatives, substitution reactions enable the addition or exchange of functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as potassium permanganate.

  • Reducing Agents: : Like sodium borohydride or lithium aluminium hydride.

  • Catalysts: : Often utilized to accelerate the reactions.

Major Products

The primary products of these reactions depend on the conditions and reagents used. Examples include various methyl esters and modified sulfonyl derivatives.

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis: : This compound serves as a pivotal intermediate in the synthesis of more complex molecules.

  • Functional Group Studies: : Its unique structure makes it a valuable model for studying the behavior of sulfonyl and carbamate groups.

Biology

  • Enzyme Inhibition Studies: : Used to explore the inhibition mechanisms of various enzymes.

  • Cell Signaling Pathways: : Provides insights into complex biological pathways by acting as a molecular probe.

Medicine

  • Drug Development: : Potential lead compound in the design of new pharmaceuticals.

  • Therapeutic Research: : Investigated for its effects on specific molecular targets and pathways in disease models.

Industry

  • Material Science: : Utilized in developing new materials with specialized functions.

  • Agricultural Chemistry: : Explored for its role in pesticide and herbicide formulations.

Mechanism of Action

The compound’s mechanism of action is multi-faceted:

  • Molecular Targets: : It targets specific enzymes and proteins, modifying their function and activity.

  • Pathways Involved: : Engages in cellular signaling pathways, affecting the regulation and expression of certain genes and proteins.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound belongs to a broader class of sulfonamide-carbamate hybrids with pyrazole or thiophene substituents. Below is a detailed comparison with analogs reported in the literature (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound Pyrazole-thiophene-sulfamoyl 3,5-Dimethylpyrazole, thiophen-3-yl 434.5 Not reported Sulfamoyl, carbamate
N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (25) Pyridine-sulfonamide 3,4,5-Trimethylpyrazole, 4-chlorophenyl 421.87 178–182 Sulfonamide, carbamoyl
N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (26) Pyridine-sulfonamide 3,4,5-Trimethylpyrazole, 3,4-dichlorophenyl 455.31 163–166 Sulfonamide, carbamoyl
N-[(4-Chlorophenyl)carbamoyl]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridinesulfonamide (14) Thiadiazole-thio-pyridine 5-Methylthiadiazole, 4-chlorophenyl 442.92 167–171 Thiadiazole-thio, carbamoyl
Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate Pyrrole-thiazole 4-Phenylthiazole 397.47 Not reported Thiazole-carbamoyl, pyrrole

Key Observations :

Structural Diversity: The target compound uniquely combines pyrazole and thiophene rings, unlike analogs such as 25 and 26, which feature chlorinated aryl groups . This substitution may confer distinct electronic and steric properties, affecting solubility and target selectivity.

Physicochemical Properties :

  • The absence of chlorine atoms in the target compound (unlike 25 , 26 , and 14 ) likely reduces its logP value, suggesting improved aqueous solubility .
  • The carbamate group in the target compound may enhance metabolic stability compared to ester-containing analogs (e.g., 14 ) .

Synthetic Routes :

  • The target compound’s synthesis likely involves sulfonamide coupling followed by carbamate formation, analogous to methods used for 25 and 26 (e.g., reacting sulfonamide intermediates with isocyanates) .
  • In contrast, thiadiazole-thio derivatives like 14 require thiol-ene click chemistry or nucleophilic substitution .

Pharmacological and Computational Insights

While direct pharmacological data for the target compound are unavailable, insights can be inferred from analogs:

  • Sulfonamide-carbamates (e.g., 25 , 26 ) exhibit activity against carbonic anhydrase and tyrosine kinases due to sulfonamide-Zn²⁺ interactions .
  • Thiophene-containing compounds often target cytochrome P450 enzymes or inflammatory pathways .
  • Docking studies (e.g., Glide XP scoring in ) suggest that pyrazole-thiophene hybrids may bind tightly to hydrophobic enzyme pockets, with the sulfamoyl group anchoring polar residues.

Biological Activity

Methyl (4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is a complex compound with significant biological implications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by its molecular formula C23H29N3O2SC_{23}H_{29}N_3O_2S and has a molar mass of approximately 411.56 g/mol. The structure includes a pyrazole ring, a thiophene moiety, and a sulfamoyl group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. Recent studies have highlighted its role as an inhibitor of carbonic anhydrases (CAs), particularly isoforms II and IX. The inhibition constants (KiK_i) for these isoforms range from 1.3 to 233 nM, indicating potent inhibitory effects, especially against CA IX, which is a target in cancer therapy .

Biological Activity Overview

  • Enzyme Inhibition :
    • The compound exhibits significant inhibition of carbonic anhydrases, crucial for various physiological processes and often implicated in tumor growth.
    • Effective against CA II and IX with KiK_i values in the nanomolar range, demonstrating potential as an anticancer agent .
  • Antimicrobial Properties :
    • Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens, although specific data on this compound is limited .
  • Anti-Tubercular Activity :
    • Related pyrazole derivatives have shown promising results against Mycobacterium tuberculosis, with some compounds achieving IC50 values as low as 1.35 µM . This indicates potential for further exploration in treating tuberculosis.

Case Study 1: Inhibition of Carbonic Anhydrases

A study synthesized several derivatives based on the pyrazole structure and evaluated their inhibitory effects on human carbonic anhydrases. Compounds with unsubstituted phenyl rings at specific positions demonstrated the highest potency against CA IX, suggesting structural modifications could enhance efficacy .

Case Study 2: Antimicrobial Screening

In another investigation, related compounds were screened for their antimicrobial properties. While the direct results for this compound were not detailed, the findings indicate that similar structures may offer broad-spectrum antimicrobial activity .

Data Tables

Activity Type Target Inhibition Constant (KiK_i)
Carbonic Anhydrase IIHuman Isozyme II5.2 - 233 nM
Carbonic Anhydrase IXHuman Isozyme IX1.3 - 1.5 nM
Antimicrobial ActivityVarious PathogensIC50 values not specified

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